Acide 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylique

Vue d'ensemble

Description

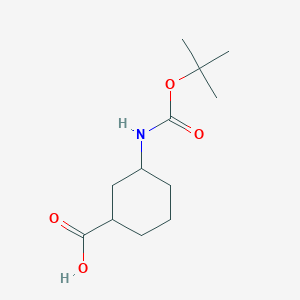

3-(Boc-amino)cyclohexanecarboxylic acid, also known as 3-(Boc-amino)cyclohexanecarboxylic acid, is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(Boc-amino)cyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Boc-amino)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de dipeptides

Ce composé est utilisé dans la synthèse de dipeptides . Le groupe tert-butoxycarbonyl (Boc) sert de groupe protecteur pour l'acide aminé pendant le processus de synthèse. Le groupe Boc empêche les réactions indésirables des multiples groupes réactifs des liquides ioniques d'acides aminés (AAILs), élargissant ainsi l'applicabilité des AAILs .

Préparation de liquides ioniques à température ambiante

Le composé est utilisé dans la préparation de liquides ioniques à température ambiante dérivés d'acides aminés protégés par tert-butoxycarbonyl (Boc-AAILs) disponibles dans le commerce . Ces liquides ioniques se sont avérés être des liquides clairs et presque incolores à jaune pâle à température ambiante .

Synthèse organique

Le composé est utilisé comme réactifs et milieux réactionnels efficaces en synthèse organique lorsque leur chaîne latérale réactive et leur N-terminus sont chimiquement protégés .

Propriétés du solvant

Les Boc-AAILs sont miscibles dans l'acétonitrile, le méthanol, le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO), partiellement miscibles dans l'eau, mais non miscibles dans l'éther diéthylique, l'acétate d'éthyle et l'hexane à température ambiante .

Recyclabilité dans les réactions

Un test de récupération a indiqué que le [emim] [Boc-Ala] peut être recyclé au moins quatre fois dans la réaction modèle </

Mécanisme D'action

Target of Action

The primary targets of 3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid are not explicitly mentioned in the available literature. This compound is a derivative of cyclohexanecarboxylic acid, which is known to interact with various biological targets. The specific targets for this compound remain to be identified .

Mode of Action

The mode of action of 3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid is not well-documented. The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protective group for amines. The Boc group can be removed under acidic conditions, revealing the free amine . This suggests that the compound might undergo transformations in biological systems, potentially leading to interactions with its targets .

Biochemical Pathways

Given its structure, it might be involved in pathways related to amino acid metabolism or signal transduction, but this is speculative without further experimental data .

Pharmacokinetics

The compound’s structure suggests that it might be well-absorbed due to its relatively small size and the presence of both polar (carboxylic acid and amine) and nonpolar (cyclohexane and tert-butyl) groups .

Result of Action

As a derivative of cyclohexanecarboxylic acid, it might share some of its biological activities, but this remains to be confirmed .

Action Environment

The action, efficacy, and stability of 3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid could be influenced by various environmental factors. For instance, the pH of the environment might affect the state of the Boc group, potentially influencing the compound’s interactions with its targets . Additionally, factors such as temperature and the presence of other molecules could also play a role .

Activité Biologique

3-(Boc-amino)cyclohexanecarboxylic acid, with the molecular formula CHNO and a molecular weight of approximately 243.3 g/mol, is a compound of interest in medicinal chemistry and organic synthesis. Its structure includes a tert-butoxycarbonyl (Boc) protective group, which is commonly used to protect amine functionalities during chemical reactions. This compound is primarily utilized as an intermediate in the synthesis of various bioactive molecules.

- Molecular Formula : CHNO

- Molecular Weight : 243.3 g/mol

- Purity : Typically around 95% .

- Melting Point : 143°C to 147°C .

The specific biological targets and mechanisms of action for 3-(Boc-amino)cyclohexanecarboxylic acid are not well-documented in the literature. However, its structural characteristics suggest potential interactions with various biological pathways:

- Amino Acid Metabolism : Given its structure, it may be involved in amino acid metabolism or related biochemical pathways, although this remains speculative without direct experimental data.

- Signal Transduction : The compound might influence signal transduction pathways due to its amine and carboxylic acid groups, which can participate in various biochemical interactions .

Pharmacokinetics

The pharmacokinetic properties of 3-(Boc-amino)cyclohexanecarboxylic acid suggest that it may be well-absorbed due to its relatively small molecular size and the presence of both polar and nonpolar functional groups. These properties can enhance its solubility and permeability across biological membranes.

Biological Studies and Findings

Research on similar compounds has indicated potential biological activities, such as:

- Antimicrobial Activity : Some derivatives of cyclohexanecarboxylic acids exhibit antimicrobial properties, which may extend to 3-(Boc-amino)cyclohexanecarboxylic acid through structural similarity.

- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit enzymes involved in metabolic pathways, suggesting that this compound could also possess such activity if tested.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 3-(Boc-amino)cyclohexanecarboxylic acid | CHNO | 243.3 g/mol | Potentially involved in amino acid metabolism |

| Cyclohexanecarboxylic acid | CHO | 170.25 g/mol | Antimicrobial activity reported |

| Boc-L-Leucine | CHNO | 236.29 g/mol | Used in peptide synthesis |

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGHMGKJNZTKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955121 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334932-13-7, 218772-92-0, 222530-33-8 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided research article focuses on an improved synthesis method for (1R,3S)-3-(Boc-amino)cyclohexanecarboxylic acid. Why is there interest in developing new synthetic routes for this compound?

A1: While the article itself doesn't delve into specific applications of (1R,3S)-3-(Boc-amino)cyclohexanecarboxylic acid, the development of new synthetic methodologies often points to its utility in various fields. This compound likely serves as a crucial building block or intermediate in the synthesis of more complex molecules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.